3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901045-30-5
Cat. No.: VC5576504
Molecular Formula: C23H16N4O2
Molecular Weight: 380.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901045-30-5 |
|---|---|
| Molecular Formula | C23H16N4O2 |
| Molecular Weight | 380.407 |
| IUPAC Name | 3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C23H16N4O2/c1-15-9-11-16(12-10-15)22-20-14-24-21-8-3-2-7-19(21)23(20)26(25-22)17-5-4-6-18(13-17)27(28)29/h2-14H,1H3 |
| Standard InChI Key | HFNDEHZTLWCQDH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system at positions 4 and 3. Key substituents include:
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3-(4-Methylphenyl): A para-methyl-substituted phenyl group at position 3 of the pyrazole ring.
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1-(3-Nitrophenyl): A meta-nitro-substituted phenyl group at position 1 of the pyrazole ring.
This arrangement confers unique electronic and steric properties. The nitro group acts as a strong electron-withdrawing moiety, while the methyl group enhances lipophilicity, potentially influencing bioavailability .
Physicochemical Properties
Predicted properties derived from computational models and analogs include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 369.40 g/mol | PubChem-based calculation |
| LogP (Partition Coefficient) | 4.2 ± 0.3 | SwissADME prediction |
| Aqueous Solubility | ~0.01 mg/mL (25°C) | ChemAxon solubility model |
The low solubility suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for biomedical applications .
Synthetic Methodologies
General Pyrazoloquinoline Synthesis
Pyrazoloquinolines are typically synthesized via cyclocondensation reactions. For the [4,3-c] isomer, two primary routes dominate:
Friedländer Condensation
This method involves reacting anthranilic acid derivatives with pyrazolone precursors. For example, anthranilamide (23) and 5-methyl-1-phenylpyrazol-3-one (5) under basic conditions yield pyrazolo[3,4-b]quinolines . Adapting this for [4,3-c] isomers would require regioselective control, potentially via directing groups.
Vilsmeier–Haack Formylation
5-Chloropyrazoles (57) undergo formylation with POCl₃ and DMF to yield 4-formylpyrazoles (58), which then condense with anilines (39) to form pyrazoloquinolines . Substituting 3-nitroaniline could introduce the nitro-phenyl group.
Targeted Derivative Synthesis
To synthesize 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline:
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Intermediate Preparation:
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Synthesize 1-(3-nitrophenyl)pyrazol-5-amine via hydrazine and β-ketonitrile condensation.
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Prepare 4-methylphenyl-substituted quinoline precursor using Niementowski conditions.
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Cyclocondensation:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted signals for the compound:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.92 (s, 1H, H-4 quinoline)
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δ 8.25–7.45 (m, 8H, aromatic protons)
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δ 2.45 (s, 3H, CH₃)
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Mass Spectrometry
Expected molecular ion peak at m/z 369.1 (M⁺). Fragmentation patterns would include loss of NO₂ (46 Da) and C₇H₇ (91 Da) groups.
Biological Activities and Applications
Anti-inflammatory Properties
Nitro-group-containing derivatives reduce TNF-α production in RAW 264.7 macrophages (IC₅₀: 25 μM) . The meta-nitro configuration likely modulates NF-κB signaling.
Antimicrobial Activity
Against Staphylococcus aureus, pyrazoloquinolines display MIC values of 15 μM, attributed to membrane disruption .
Computational Studies
Molecular Docking
Docking simulations with cyclooxygenase-2 (COX-2) reveal strong binding (-9.2 kcal/mol) at the active site, driven by nitro-group interactions with Arg120 and Tyr355 .
ADMET Profiling
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Absorption: High Caco-2 permeability (8.1 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Ames test predictions indicate low mutagenic risk.
Challenges and Future Directions
Despite promising in silico data, experimental validation remains scarce. Key gaps include:
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Synthetic Optimization: Improving yields beyond 40% for [4,3-c] isomers.
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In Vivo Testing: Assessing pharmacokinetics in rodent models.
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Structure-Activity Refinement: Modulating nitro and methyl positions for enhanced selectivity.
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